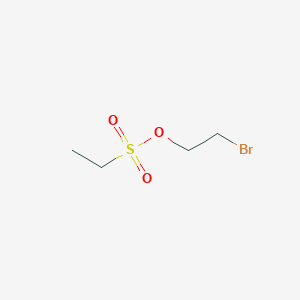

2-Bromoethyl ethanesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35432-33-8 |

|---|---|

Molecular Formula |

C4H9BrO3S |

Molecular Weight |

217.08 g/mol |

IUPAC Name |

2-bromoethyl ethanesulfonate |

InChI |

InChI=1S/C4H9BrO3S/c1-2-9(6,7)8-4-3-5/h2-4H2,1H3 |

InChI Key |

VWKCDMZFOOUXSF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoethyl Ethanesulfonate and Analogues

Direct Esterification Approaches for Ethanesulfonate (B1225610) Formation

The formation of the ethanesulfonate ester is a critical step in the synthesis of 2-bromoethyl ethanesulfonate. This is most commonly achieved through direct esterification methods.

Reaction of 2-Bromoethanol (B42945) with Ethanesulfonyl Halides

A primary and straightforward method for synthesizing this compound involves the reaction of 2-bromoethanol with an ethanesulfonyl halide, typically ethanesulfonyl chloride. This reaction is a classic example of esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the sulfonyl halide, leading to the formation of the sulfonate ester and elimination of a hydrogen halide. The use of a base is often necessary to neutralize the hydrogen halide byproduct and drive the reaction to completion.

This approach is analogous to the synthesis of other sulfonate esters, such as the preparation of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone), which can be synthesized in a single step from methanesulfonyl chloride. nih.gov Similarly, the synthesis of various 2-haloethyl sulfonates has been reported, highlighting the general applicability of this synthetic strategy. nih.gov

Optimization of Catalytic Systems in Ethanesulfonate Ester Synthesis

The efficiency of ethanesulfonate ester synthesis can be significantly enhanced through the use of various catalytic systems. While direct reactions can proceed without a catalyst, particularly with reactive sulfonyl halides, catalysts can improve reaction rates, yields, and selectivity under milder conditions.

Commonly used catalysts for esterification reactions include both Brønsted and Lewis acids. organic-chemistry.org For instance, p-toluenesulfonic acid (p-TsOH) is a widely used Brønsted acid catalyst in esterification reactions. organic-chemistry.orgchemicalbook.com Lewis acids, such as tin(II) chloride (SnCl2), have also been employed to catalyze the direct esterification of tert-butyl esters. organic-chemistry.org In the context of sulfonate ester synthesis, catalysts can activate the sulfonyl halide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the alcohol.

Furthermore, the choice of solvent and base can play a crucial role in optimizing the reaction. Polar aprotic solvents are often favored for esterification reactions involving alkyl halides. mdpi.com The use of a suitable base, such as cesium carbonate, can effectively neutralize the acid byproduct and facilitate the reaction. nih.gov Optimization studies for similar reactions, like the synthesis of fentanyl analogs, have demonstrated that careful selection of the base and solvent system is critical for achieving high yields. nih.gov Enzyme-mediated esterification also presents a green alternative to traditional chemical catalysis, with lipases showing potential in catalyzing esterification reactions. researchgate.netmdpi.com

Halogenation Strategies for the 2-Bromoethyl Moiety

Another key synthetic consideration is the introduction of the bromine atom onto the ethyl group. This can be achieved either before or after the formation of the ethanesulfonate ester.

Bromination of Ethanesulfonate Precursors

An alternative to using 2-bromoethanol directly is to first form an ethanesulfonate ester with a precursor alcohol, such as 2-hydroxyethyl ethanesulfonate, and then introduce the bromine atom. This can be achieved through various brominating agents. For instance, the Hunsdiecker reaction, or a chemoenzymatic variation of it, can be used for the decarboxylative bromination of carboxylic acid precursors. acs.org

The bromination of phenols catalyzed by bromoperoxidase is another example of a selective bromination reaction. researchgate.net While not directly applicable to aliphatic alcohols, it highlights the potential for enzymatic and catalytic systems in targeted bromination. Radical-mediated processes can also be employed for halogenation. ucl.ac.uk

Stereochemical Considerations in Bromination Reactions

When the bromination reaction creates a stereocenter, the stereochemical outcome of the reaction becomes a critical factor. The mechanism of the bromination will determine the resulting stereoisomers. For example, the halogenation of alkanes can proceed through a radical intermediate. libretexts.orgpressbooks.pub If the radical intermediate is trigonal planar, the subsequent attack by the halogen can occur from either face with equal probability, leading to a racemic mixture of enantiomers. libretexts.orgpressbooks.pub

In the case of addition reactions to alkenes, the stereochemistry is often anti-addition, proceeding through a cyclic bromonium ion intermediate. libretexts.orgyoutube.com The attack of the bromide ion on this intermediate occurs from the opposite face of the ring, resulting in a specific stereochemical outcome. libretexts.orgyoutube.com For instance, the bromination of (E)-2-butene yields the meso compound (2R,3S)-2,3-dibromobutane, while the bromination of (Z)-2-butene produces a racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane. libretexts.org These principles are important when designing syntheses of chiral this compound analogs.

Alternative Synthetic Routes to this compound

Beyond the direct esterification and subsequent halogenation routes, other synthetic strategies can be envisioned for the preparation of this compound and its analogs.

One such alternative involves the use of (2-bromoethyl)sulfonium triflate as a reagent for the synthesis of N-heterocycles, which showcases the reactivity of the 2-bromoethyl group. organic-chemistry.org Another approach could involve the ring-opening of cyclic precursors, such as sultones. The synthesis of 5- and 6-membered ring sultones can be achieved by the cyclization of halo- or hydroxyalkanesulfonic acids or their esters. cdnsciencepub.com A subsequent ring-opening reaction with a bromide nucleophile could potentially yield the desired this compound.

Furthermore, the synthesis of related compounds, such as taurine (B1682933) (2-aminoethanesulfonic acid), has been achieved through various routes, including the reaction of 2-aminoethylsulfuric acid with sodium sulfite (B76179). researchgate.net This suggests that functional group interconversions on a pre-formed ethanesulfonate backbone could provide another avenue for the synthesis of this compound.

Below is a table summarizing the key synthetic approaches:

| Synthetic Approach | Starting Materials | Key Reaction Type | Notes |

| Direct Esterification | 2-Bromoethanol, Ethanesulfonyl Halide | Esterification | A common and direct method. Often requires a base. |

| Catalytic Esterification | 2-Bromoethanol, Ethanesulfonyl Halide | Catalytic Esterification | Employs Brønsted or Lewis acids, or enzymes to improve efficiency. |

| Bromination of Precursor | 2-Hydroxyethyl Ethanesulfonate | Halogenation | Introduces bromine after ester formation. |

| Alternative Routes | Cyclic Precursors (e.g., Sultones) | Ring-Opening | Involves the synthesis and subsequent reaction of cyclic intermediates. |

Transformations from Other Functionalized Ethane (B1197151) Derivatives

The synthesis of this compound is primarily achieved through the strategic transformation of readily available difunctional ethane precursors. A principal and well-established method involves the esterification of ethanesulfonyl chloride with 2-bromoethanol. This reaction is a classic example of sulfonate ester formation from a sulfonyl chloride and an alcohol.

The required precursor, 2-bromoethanol (ethylene bromohydrin), can be efficiently prepared by the reaction of ethylene (B1197577) oxide with hydrobromic acid at low temperatures (below 10°C). This method is noted for its high yields, typically ranging from 87–92%. orgsyn.org The other key reactant, ethanesulfonyl chloride, can be synthesized from starting materials like [2H5]bromoethane, which involves refluxing with thiourea, followed by reaction with N-chlorosuccinimide (NCS) in the presence of hydrochloric acid. nih.gov

The esterification reaction itself proceeds by the nucleophilic attack of the hydroxyl group of 2-bromoethanol on the electrophilic sulfur atom of ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

An alternative conceptual pathway starts from different functionalized ethane derivatives. For instance, the sodium salt, sodium 2-bromoethanesulfonate, is synthesized by reacting 1,2-dibromoethane (B42909) with a solution of sodium sulfite in an alcohol-water mixture. orgsyn.org In this procedure, the mixture is heated to boiling, and the sodium sulfite solution is added gradually. The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, sodium ethanedisulfonate. orgsyn.org Following the reaction, unreacted 1,2-dibromoethane and the alcohol solvent are removed by distillation. The desired product is then extracted from the resulting salt mixture using hot alcohol, yielding the product upon cooling. orgsyn.org While this provides the sulfonate salt, converting this salt to the corresponding ester, this compound, would require further chemical steps. Another approach involves the direct bromination of ethanesulfonic acid to introduce the bromine atom. smolecule.com

The table below summarizes the key transformations from functionalized ethane derivatives to produce this compound or its immediate precursors.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Bromoethanol | Ethanesulfonyl chloride, Base (e.g., Pyridine) | This compound | Esterification |

| 1,2-Dibromoethane | Sodium sulfite, Ethanol (B145695)/Water | Sodium 2-bromoethanesulfonate | Nucleophilic Substitution |

| Ethylene Oxide | Hydrobromic Acid | 2-Bromoethanol | Ring-opening |

| [2H5]Bromoethane | 1. Thiourea 2. NCS, HCl | [2H5]Ethanesulfonyl chloride | Multi-step conversion |

Development of Efficient One-Pot Synthesis Strategies

The development of one-pot syntheses for sulfonate esters has garnered significant interest as these strategies offer improved efficiency, reduced waste, and simplified purification procedures compared to traditional multi-step processes. nih.gov While a specific one-pot protocol for this compound is not prominently detailed in the literature, general methodologies developed for analogous sulfonate esters can be adapted for its synthesis.

One promising one-pot approach involves a multicomponent reaction. A visible-light-induced method has been developed for preparing aryl sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate (DABSO), and an alcohol. nih.govrsc.org This reaction proceeds under mild conditions, is catalyzed by copper iodide (CuI), and utilizes an acid additive like HCl. nih.govrsc.org Adapting this to an alkyl sulfonate like this compound would require an appropriate alkyl-based starting material capable of forming a sulfonyl radical intermediate under photolytic conditions, which would then be trapped by 2-bromoethanol.

Another strategy involves the in-situ generation of the sulfonyl chloride followed by immediate esterification. For instance, methods have been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids, which proceed via an intermediate sulfonyl chloride. acs.org A similar concept could be applied where an ethanesulfonic acid salt is converted to the sulfonyl chloride using a chlorinating agent, and without isolation, 2-bromoethanol is added to the reaction mixture to form the final ester. Heterogeneous catalysts, such as ZnO nanoparticles, have also been shown to be effective for the one-pot synthesis of N-acylsulfonamides and sulfonate esters, offering the advantage of easy catalyst recovery and reuse. researchgate.net

A patent describes a one-pot method for producing cyclic sulfonic acid esters (sultones) from diols, which can be performed in a single reaction vessel ("tank method") with high efficiency. google.com This highlights the industrial applicability of one-pot procedures for sulfonate derivatives. The key to developing a one-pot synthesis for this compound would be to identify compatible reaction conditions where the formation of the ethanesulfonyl intermediate and its subsequent esterification can occur sequentially in the same pot without significant side reactions or decomposition of the reactants or product.

The table below outlines potential one-pot strategies applicable to the synthesis of sulfonate esters like this compound.

| Strategy | Key Components / Reagents | Potential Advantages | Reference Principle |

|---|---|---|---|

| Multicomponent Reaction | Alkyl sulfonyl precursor, SO₂ surrogate, 2-Bromoethanol, Catalyst (e.g., CuI), Light | High atom economy, mild conditions. | nih.govrsc.org |

| In-situ Sulfonyl Chloride Formation | Ethanesulfonic acid/salt, Chlorinating agent, 2-Bromoethanol, Base | Avoids isolation of hazardous sulfonyl chloride. | acs.org |

| Heterogeneous Catalysis | Ethanesulfonyl chloride, 2-Bromoethanol, Reusable catalyst (e.g., ZnO) | Simplified purification, catalyst recycling. | researchgate.net |

Process Optimization and Scalability Studies in Laboratory Synthesis

The optimization of reaction conditions and the scalability of the synthesis are critical for the efficient and cost-effective production of this compound. Laboratory studies on sulfonate ester formation provide key insights into process control.

A detailed kinetic and mechanistic study on sulfonate ester formation reveals that extreme conditions are necessary to drive the reaction between a sulfonic acid and an alcohol. researchgate.netenovatia.com These conditions include high concentrations of both the sulfonic acid and the alcohol, with minimal water content. researchgate.netenovatia.com The presence of even small amounts of water can dramatically slow the rate of ester formation, as the rate of hydrolysis is significantly faster than the rate of esterification. researchgate.net For example, in a study of ethyl methanesulfonate (B1217627) (an analogue), a reaction of 1 M methanesulfonic acid in anhydrous ethanol at 70°C for 10 hours yielded 0.25% of the ester, whereas the addition of 5% water reduced the yield to just 0.05% under the same conditions. researchgate.net This underscores the importance of stringent moisture control for maximizing yield. The reaction is also highly dependent on temperature; higher temperatures increase the reaction rate, but can also promote side reactions if not carefully controlled. mdpi.com

For syntheses starting from sulfonyl chlorides, optimization focuses on managing the reaction stoichiometry, temperature, and the choice of base and solvent. The base must be strong enough to neutralize the acid byproduct but should not introduce competing nucleophilic side reactions. The solvent choice affects reactant solubility and reaction kinetics.

Scalability from the laboratory to industrial production introduces further challenges. A patented method for the large-scale production of sulfonate esters involves the acidolysis of boron esters. google.com In this process, an alcohol is first reacted with a boron compound (like boric acid) to form a boron ester intermediate. This intermediate is then reacted with a sulfonic acid at an elevated temperature (e.g., 100°C) for several hours. The precipitated boric acid is removed by filtration, yielding the sulfonate ester in high purity (>90%). This method is presented as a safe and efficient route for large-scale production, avoiding the use of highly corrosive reagents like sulfur trioxide. google.com

In the synthesis of the precursor, sodium 2-bromoethanesulfonate, scalability is addressed by using a significant excess of 1,2-dibromoethane to ensure high conversion of the limiting reagent, sodium sulfite, and to minimize byproduct formation. orgsyn.org The procedure also includes a practical method for recovering the excess reactant by dilution with water and separation, which is an important consideration for cost-effective, large-scale synthesis. orgsyn.org

The table below summarizes key parameters and their impact on the synthesis of sulfonate esters, providing a basis for optimization and scaling studies.

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Water Content | Dramatically reduces esterification rate and yield. | Use anhydrous solvents and reagents. | researchgate.netenovatia.com |

| Temperature | Increases reaction rate, but may promote side reactions. | Identify optimal temperature for maximum yield and minimal byproducts. | mdpi.com |

| Reactant Concentration | High concentrations of acid and alcohol are required for esterification. | Use excess of one reactant to drive reaction to completion. | orgsyn.orgresearchgate.net |

| Catalyst | Strong acids are effective for esterification; heterogeneous catalysts can simplify workup. | Screen catalysts for efficiency and reusability. | researchgate.netresearchgate.net |

| Process Design | One-pot or intermediate-based (e.g., boron ester) processes can improve scalability. | Develop robust, safe, and high-yield scalable protocols. | google.comgoogle.com |

Mechanistic Investigations of 2 Bromoethyl Ethanesulfonate Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.org The reactivity of 2-Bromoethyl ethanesulfonate (B1225610) in these reactions is governed by the interplay of its structural features, namely the ethanesulfonate moiety and the 2-bromoethyl group. These reactions can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). wikipedia.org

The SN1 reaction is a two-step process that involves the formation of a carbocation intermediate. khanacademy.org Its rate is dependent only on the concentration of the substrate. masterorganicchemistry.com In contrast, the SN2 reaction is a single-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. khanacademy.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

The efficiency of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the substrate. An excellent leaving group is a species that is stable on its own. Sulfonates, such as the ethanesulfonate moiety in 2-bromoethyl ethanesulfonate, are recognized as excellent leaving groups. youtube.com

The conjugate acid of a sulfonate is a strong acid, which means the sulfonate anion is a weak base and therefore a good leaving group. youtube.com The pKa of ethanesulfonic acid is approximately -1.68, indicating it is a strong acid and its conjugate base, ethanesulfonate, is a very weak base. wikipedia.org This weakness as a base contributes to its stability upon departure, facilitating the nucleophilic substitution reaction. The negative charge on the departing ethanesulfonate ion is stabilized by resonance, delocalizing the charge over the three oxygen atoms. youtube.com

The 2-bromoethyl group of the substrate plays a crucial role in determining the preferred reaction pathway, SN1 or SN2. The structure of the alkyl group attached to the leaving group is a key factor. Primary alkyl halides, where the carbon atom bonded to the halogen is only attached to one other alkyl group, generally favor the SN2 pathway due to minimal steric hindrance. masterorganicchemistry.com This allows for the backside attack of the nucleophile, which is characteristic of the SN2 mechanism. masterorganicchemistry.com

Conversely, the formation of a stable carbocation is a prerequisite for the SN1 pathway. khanacademy.org Primary carbocations are highly unstable, making the SN1 pathway unlikely for primary alkyl halides like this compound. masterorganicchemistry.com Therefore, nucleophilic substitution reactions involving this compound are expected to proceed predominantly through the SN2 mechanism.

Kinetic studies of nucleophilic displacement reactions provide valuable insights into the reaction mechanism. For an SN2 reaction, the rate law is second order, being first order in both the substrate and the nucleophile. masterorganicchemistry.com This means that the rate of the reaction is directly proportional to the concentration of both reactants.

Rate = k[this compound][Nuc:]

Where 'k' is the rate constant. The rate of reaction can be monitored by measuring the disappearance of the reactants or the appearance of the products over time. Techniques such as conductivity monitoring have been used to study the kinetics of similar reactions, like the saponification of ethyl acetate. researchgate.net Such studies for this compound would be expected to show a second-order rate dependence, confirming the SN2 pathway.

Electrophilic Character and Alkylating Capabilities

Alkylating agents are compounds that can transfer an alkyl group to another molecule in a chemical reaction. drugs.com This process, known as alkylation, is a fundamental transformation in organic synthesis. mt.com this compound, with its reactive C-Br and C-O-SO₂- bonds, exhibits significant electrophilic character and functions as an effective alkylating agent. drugs.com

The electrophilicity of this compound arises from the polarized carbon-bromine and carbon-oxygen bonds. Both bromine and the ethanesulfonate group are electron-withdrawing, creating a partial positive charge on the adjacent carbon atoms, making them susceptible to attack by nucleophiles.

The electrophilic nature of this compound allows it to react with a wide range of nucleophiles.

Amines: Amines, with the lone pair of electrons on the nitrogen atom, are good nucleophiles. chemguide.co.uk They can react with this compound in a nucleophilic substitution reaction. The reaction of a primary amine with an alkyl halide can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through successive alkylations. libretexts.orglumenlearning.com

Thiols: Thiols (R-SH) are another class of potent nucleophiles that readily react with electrophiles. nih.gov The sulfur atom in a thiol is highly polarizable, making it a soft nucleophile that reacts efficiently with soft electrophiles like the carbon atom in the 2-bromoethyl group. nih.gov

Alkoxides: Alkoxides (RO⁻), the conjugate bases of alcohols, are strong nucleophiles and bases. libretexts.org They can react with primary alkyl halides, such as this compound, via an SN2 mechanism to form ethers. masterorganicchemistry.com This reaction is known as the Williamson ether synthesis. masterorganicchemistry.com

The mechanism of alkylation by this compound in model chemical systems is expected to follow the principles of nucleophilic substitution, primarily the SN2 pathway. The nucleophile attacks the electrophilic carbon atom of the 2-bromoethyl group, leading to the displacement of either the bromide ion or the ethanesulfonate group.

Given that ethanesulfonate is an excellent leaving group, nucleophilic attack at the carbon adjacent to the oxygen is a likely pathway. However, the presence of the bromine atom on the adjacent carbon also provides a site for nucleophilic attack. The relative reactivity of these two sites would depend on the specific nucleophile and reaction conditions.

In some cases, intramolecular reactions can occur. For instance, if the nucleophile is part of the same molecule, an intramolecular cyclization can take place. The study of such model systems helps in understanding the regioselectivity and stereochemistry of the alkylation reactions involving this compound.

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of alkyl halides are fundamental processes in organic synthesis that lead to the formation of alkenes. These reactions primarily proceed through two distinct mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. lumenlearning.com For this compound, which is a primary alkyl bromide, the operative mechanism is heavily dictated by the stability of potential intermediates.

The E1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. slideshare.net This carbocation is then deprotonated by a weak base to form the alkene. However, the formation of a primary carbocation, which would be required for the E1 pathway of this compound, is energetically unfavorable. Consequently, the E1 pathway is not a significant route for this compound.

The E2 mechanism, in contrast, is a single, concerted step where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time as the leaving group departs. masterorganicchemistry.com This process avoids the formation of a high-energy carbocation intermediate. youtube.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, hence the term "bimolecular". dalalinstitute.com For this compound, reaction with a strong base will proceed via the E2 pathway, leading to the formation of vinyl ethanesulfonate. This concerted mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the bromine leaving group. cureffi.org

Competition between Substitution and Elimination Pathways

Nucleophilic substitution and elimination reactions are often in direct competition. dalalinstitute.com The outcome of the reaction of this compound with a nucleophile/base depends on several factors, primarily the nature of the attacking species and the reaction conditions. libretexts.org As a primary alkyl halide, this compound is sterically unhindered, making it a good substrate for the S(_N)2 reaction. youtube.com

The balance between S(_N)2 and E2 is determined by the relative nucleophilicity and basicity of the reagent.

Strong, non-hindered bases/good nucleophiles (e.g., hydroxide, methoxide, ethoxide) will lead to a mixture of both S(_N)2 and E2 products. libretexts.org S(_N)2 substitution is often the major pathway.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, diisopropylethylamine) favor the E2 pathway. The bulkiness of the base makes it difficult to approach the electrophilic carbon for an S(_N)2 attack, so it is more likely to abstract a less hindered β-proton. cureffi.org

Weak bases/good nucleophiles (e.g., halide ions, cyanide, acetate) will predominantly result in the S(_N)2 product. libretexts.orgyoutube.com

Reaction temperature also plays a crucial role. Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the products, which is entropically favored. libretexts.org

| Reagent Type | Predominant Pathway | Primary Product(s) |

|---|---|---|

| Strong, non-hindered base (e.g., NaOEt) | Competition (SN2/E2) | 2-Ethoxyethyl ethanesulfonate and Vinyl ethanesulfonate |

| Strong, hindered base (e.g., KOtBu) | E2 | Vinyl ethanesulfonate |

| Weak base, good nucleophile (e.g., NaCN) | SN2 | 2-Cyanoethyl ethanesulfonate |

Radical Reactions and Other Unconventional Transformation Pathways

Beyond the common ionic pathways, this compound can potentially undergo transformations involving radical intermediates. Radical reactions typically proceed through a three-stage chain mechanism: initiation, propagation, and termination. lumenlearning.com

Initiation: This stage involves the formation of a radical species, often through homolytic cleavage of a weak bond using heat or UV light. lumenlearning.com A radical initiator like azobisisobutyronitrile (AIBN) can be used.

Propagation: A radical reacts with a stable molecule to form a product and another radical, which continues the chain. lumenlearning.com

Termination: Two radical species combine to form a stable, non-radical molecule, which terminates the chain reaction. lumenlearning.com

A plausible radical reaction for this compound is reductive dehalogenation. Using a radical initiator and a reagent like tributyltin hydride (Bu(_3)SnH), the carbon-bromine bond can be cleaved. libretexts.org The tributyltin radical (Bu(_3)Sn•) generated during initiation would abstract the bromine atom from this compound to form a 2-(ethanesulfonate)ethyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the product, ethyl ethanesulfonate, and regenerate the tributyltin radical to continue the chain. libretexts.org

Other unconventional transformations could include single-electron transfer (SET) mechanisms, particularly with certain nucleophiles or under photochemical conditions, which can lead to radical-anion intermediates. sit.edu.cn

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the detailed study of transition states and reaction pathways that are difficult to observe experimentally. smu.edursc.org For this compound, computational methods can be employed to model the competing S(_N)2 and E2 reaction pathways.

Using quantum chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the geometries and energies of the reactants, transition states, and products can be calculated. researchgate.net The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov

For the reaction of this compound with a base like hydroxide, computational modeling can:

Locate the transition state structures for both the S(_N)2 and E2 pathways.

Calculate the activation energies ((\Delta)E) for both competing reactions.

Provide insights into the geometric parameters of the transition states, such as bond lengths and angles.

By comparing the calculated activation energies, a prediction can be made about which pathway is kinetically favored. For instance, a lower activation energy for the S(_N)2 transition state would suggest that substitution is the major reaction pathway, which aligns with experimental observations for primary alkyl halides with strong, unhindered nucleophiles. researchgate.net These computational studies can also model the effect of solvent and the nature of the base on the reaction barriers, providing a deeper understanding of the factors controlling the competition between substitution and elimination. researchgate.net

| Reaction Pathway | Reactants | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Kinetic Preference |

|---|---|---|---|

| SN2 | This compound + OH- | Value A | Lower value indicates favored pathway |

| E2 | This compound + OH- | Value B |

Applications of 2 Bromoethyl Ethanesulfonate in Advanced Organic Synthesis

As a Key Intermediate in Complex Molecule Construction

The dual reactivity of 2-bromoethyl ethanesulfonate (B1225610), stemming from the presence of both a readily displaceable bromine atom and a sulfonate ester, positions it as a versatile building block in the synthesis of intricate molecular architectures.

2-Bromoethyl ethanesulfonate serves as a precursor to (2-bromoethyl)diphenylsulfonium (B3254981) triflate, a key reagent in the synthesis of strained four-membered heterocyclic compounds like azetidines and oxetanes. organic-chemistry.org Azetidines are significant nitrogen-containing heterocycles with applications in medicinal chemistry and as synthetic intermediates. bristol.ac.ukjmchemsci.com Similarly, oxetanes are important structural motifs in various biologically active compounds. magtech.com.cnnih.gov

The synthesis of azetidines can be achieved by reacting N-protected arylglycine esters with (2-bromoethyl)diphenylsulfonium triflate under mild conditions. organic-chemistry.orgbristol.ac.uk This method offers high yields and a broad substrate scope. organic-chemistry.orgresearchgate.net The reaction proceeds through the in situ generation of a vinylsulfonium salt, followed by nucleophilic addition of the arylglycine derivative, proton transfer, and subsequent intramolecular cyclization to form the azetidine (B1206935) ring. bristol.ac.uk A similar strategy can be employed for the synthesis of oxetanes by using α-hydroxy esters as the starting material. organic-chemistry.org

| Starting Material | Product | Key Reaction Type | Significance |

|---|---|---|---|

| N-protected arylglycine esters | Azetidines | Annulation | Important N-heterocycles in medicinal chemistry. organic-chemistry.orgbristol.ac.uk |

| α-hydroxy esters | Oxetanes | Annulation | Core structures in biologically active molecules. organic-chemistry.orgmagtech.com.cn |

The reactivity of this compound and its derivatives extends to the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. libretexts.orgresearchgate.netcambridge.org

(2-Bromoethyl)diphenylsulfonium triflate, derived from this compound, has been utilized as a vinylating reagent in palladium/copper-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. organic-chemistry.org This reaction efficiently produces 1,3-enynes, which are valuable intermediates in the synthesis of pharmaceuticals and materials. organic-chemistry.org The process involves the in situ formation of a diphenyl(vinyl)sulfonium intermediate that undergoes cross-coupling. organic-chemistry.org

The formation of carbon-heteroatom bonds is another key application. The synthesis of various heterocyclic compounds, such as morpholines, thiomorpholines, piperazines, benzoxazepines, and benzodiazepines, has been achieved through the reaction of a bromoethylsulfonium salt with 1,2- or 1,3-aminoalcohols, aminothiols, and diamines. bris.ac.uknih.gov These reactions proceed via the generation of a vinyl sulfonium (B1226848) salt followed by an annulation reaction. bris.ac.uknih.gov

| Derivative | Reactant | Bond Formed | Product Type | Catalyst/Conditions |

|---|---|---|---|---|

| (2-Bromoethyl)diphenylsulfonium triflate | Terminal alkynes | Carbon-Carbon | 1,3-Enynes | Pd/Cu catalysis organic-chemistry.org |

| Bromoethylsulfonium salt | 1,2-/1,3-Aminoalcohols | Carbon-Heteroatom (C-N, C-O) | Morpholines, Benzoxazepines | Base (e.g., DBU, NaH) bris.ac.uknih.gov |

| Bromoethylsulfonium salt | Aminothiols | Carbon-Heteroatom (C-N, C-S) | Thiomorpholines | Base bris.ac.uk |

| Bromoethylsulfonium salt | Diamines | Carbon-Heteroatom (C-N) | Piperazines, Benzodiazepines | Base bris.ac.uknih.gov |

Preparation of Advanced Organic Materials Precursors

The chemical properties of this compound make it a suitable starting material for the synthesis of precursors for advanced organic materials, particularly in the field of polymer chemistry.

Cross-linked polymers exhibit enhanced durability and chemical resistance, making them valuable in numerous applications. rsc.org 2-Bromoethyl methacrylate (B99206) (BEMA), which can be synthesized from precursors related to this compound, is a monomer that can be used to prepare cross-linked polymer beads. itu.edu.tritu.edu.tr These microbeads, functionalized with bromoalkyl groups, can serve as alternatives to Merrifield resins. itu.edu.tr The bromoethyl groups on the surface of these polymer beads can act as initiation sites for surface-initiated polymerizations, allowing for the grafting of other polymers and the creation of functionalized surfaces. itu.edu.tritu.edu.tr

The reactivity of the bromoethyl group in compounds like 2-bromoethyl methacrylate allows for its conversion into various other functional groups. This enables the synthesis of a wide array of functionalized monomers that can be subsequently polymerized to create materials with specific properties. For instance, the bromoethyl groups can serve as initiation sites for atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP), leading to the formation of polymer brushes on the surface of cross-linked beads. itu.edu.tritu.edu.tr This approach allows for the introduction of functionalities such as epoxy or N-acetylethyleneimine groups. itu.edu.tr

Role in Derivatization Chemistry for Analytical Purposes

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection and analysis, often in the context of chromatography and mass spectrometry. ddtjournal.comjfda-online.comresearchgate.net While direct applications of this compound in this area are not extensively documented, its chemical functionalities are relevant to derivatization strategies.

Compounds with reactive groups similar to those in this compound are used to introduce specific tags onto analytes. For example, reagents that can react with functional groups like hydroxyls, amines, or carboxylic acids can be used to enhance the ionization efficiency of an analyte in mass spectrometry or to improve its chromatographic separation. ddtjournal.comnih.gov The bromoethyl group, for instance, could potentially be used to alkylate analytes containing nucleophilic functional groups, thereby introducing a handle for further manipulation or detection.

Modification of Analytes for Enhanced Spectroscopic Detection

In analytical chemistry, derivatization is a key strategy to modify an analyte, improving its chemical and physical properties for better separation and detection. Reagents incorporating a bromine atom are particularly valuable for mass spectrometry (MS) analysis. The unique isotopic signature of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, produces a characteristic M/M+2 doublet in the mass spectrum. This pattern serves as an unambiguous marker for the derivatized analyte, facilitating its identification even in complex biological matrices.

While direct applications of this compound are not extensively documented for this specific purpose, the principle is well-established with analogous brominated reagents. For instance, 4-bromo-N-methylbenzylamine has been successfully used to derivatize carboxylic acids for high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis. nih.govnih.gov This derivatization improves reversed-phase chromatography retention and allows for sensitive detection using positive electrospray ionization (ESI), with the bromine isotope pattern confirming the identity of the derivatized species. nih.gov

Similarly, this compound can be employed to "tag" analytes containing functional groups such as phenols, thiols, or amines. The reaction introduces the bromoethylsulfonate moiety, enabling clear identification through the distinctive isotopic pattern in subsequent mass spectrometric analysis.

Table 1: Conceptual Derivatization Reactions for Enhanced MS Detection

| Analyte Functional Group | Reaction Type | Derivatized Product Feature | Benefit for MS Analysis |

| Phenol (Ar-OH) | Williamson Ether Synthesis | Ar-O-CH₂CH₂-SO₃Et | Introduces Br-like isotopic signature from Sulfur, enhances ionization. |

| Thiol (R-SH) | Thioether Formation | R-S-CH₂CH₂-SO₃Et | Provides a unique mass fragment and isotopic pattern for clear identification. |

| Amine (R₂NH) | N-Alkylation | R₂N⁺H-CH₂CH₂-SO₃Et | Creates a charged derivative suitable for ESI-MS and introduces a specific mass tag. |

Formation of Volatile Derivatives for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. sigmaaldrich.com Many important compounds, particularly those with polar functional groups like carboxylic acids, alcohols, and amines, are non-volatile and cannot be analyzed directly by GC. Derivatization is used to convert these polar groups into less polar, more volatile functional groups. sigmaaldrich.com

This compound can serve as an alkylating agent to mask polar functional groups. For example, the reaction with a carboxylic acid would form an ester, which is significantly more volatile than the parent acid. This process, known as esterification, is a common derivatization technique. By converting the non-volatile analyte into a thermally stable and volatile derivative, the scope of GC analysis can be greatly expanded.

Table 2: Enhancement of Volatility for GC Analysis via Derivatization

| Original Analyte | Functional Group | Derivative Formed | Change in Property | Suitable for GC |

| Long-chain Fatty Acid | Carboxylic Acid (-COOH) | Ethanesulfonyl Ester | Increased Volatility | Yes |

| Steroid | Hydroxyl (-OH) | Ethanesulfonyl Ether | Increased Volatility | Yes |

| Pharmaceutical Metabolite | Amine (-NH₂) | N-alkylated Amine | Increased Volatility | Yes |

Chemo- and Regioselective Transformations

A significant application of this compound derivatives is in the chemo- and regioselective synthesis of heterocyclic compounds. The reagent is often converted into a more reactive (2-bromoethyl)sulfonium salt, such as (2-bromoethyl)diphenylsulfonium triflate. This salt acts as a potent annulating agent, enabling the construction of various ring systems with high precision.

The transformations typically proceed through the in-situ generation of a vinyl sulfonium salt, which then undergoes a cyclization reaction with a nucleophile present in the substrate. This methodology has proven effective for synthesizing strained four-membered rings as well as more common six- and seven-membered heterocycles.

Research led by Aggarwal and McGarrigle has demonstrated the power of this approach. For example, (2-bromoethyl)sulfonium triflate reacts with arylglycine derivatives to produce azetidines, which are important four-membered nitrogen-containing heterocycles. organic-chemistry.org The reaction is highly efficient and proceeds under mild conditions. By modifying the substrate to α-hydroxy esters, the same reagent can be used to synthesize oxetanes. organic-chemistry.org

Furthermore, the methodology has been extended to the synthesis of larger rings. The reaction of a bromoethylsulfonium salt with 1,2- or 1,3-aminoalcohols provides a simple and high-yielding route to six- and seven-membered 1,4-heterocycles. bris.ac.uknih.gov This annulation process has been successfully applied to create a diverse range of pharmacologically relevant scaffolds. bris.ac.uk

Table 3: Synthesis of Heterocycles using this compound Derivatives

| Starting Material | Reagent | Heterocycle Class | Ring Size | Resulting Compound (Example) | Reference |

| Arylglycine Derivatives | (2-Bromoethyl)sulfonium triflate | N-Heterocycle | 4 | Azetidines | organic-chemistry.orgresearchgate.net |

| α-Hydroxy Esters | (2-Bromoethyl)sulfonium triflate | O-Heterocycle | 4 | Oxetanes | organic-chemistry.org |

| 1,2-Aminoalcohols | Bromoethylsulfonium salt | N,O-Heterocycle | 6 | Morpholines | bris.ac.uknih.gov |

| 1,2-Aminothiols | Bromoethylsulfonium salt | N,S-Heterocycle | 6 | Thiomorpholines | bris.ac.uk |

| 1,2-Diamines | Bromoethylsulfonium salt | N,N-Heterocycle | 6 | Piperazines | bris.ac.uknih.gov |

| 1,3-Aminoalcohols | Bromoethylsulfonium salt | N,O-Heterocycle | 7 | Benzoxazepines | bris.ac.uknih.gov |

Asymmetric Synthesis Incorporating this compound

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern medicinal chemistry. Azetidines and other heterocyclic compounds synthesized using this compound derivatives are often chiral and serve as valuable building blocks in the synthesis of pharmaceuticals. organic-chemistry.org

The synthetic routes employing (2-bromoethyl)sulfonium triflate can be adapted for asymmetric synthesis by using chiral starting materials. When a reaction is performed on an enantiomerically pure starting material, such as a derivative of a natural amino acid (e.g., arylglycine), the stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. This process, known as a substrate-controlled diastereoselective reaction, allows for the formation of chiral azetidines with a high degree of stereocontrol.

The synthesis of azetidine-2-carboxylic acids, which are non-proteinogenic amino acids, highlights the utility of this method in providing access to biologically relevant chiral molecules. organic-chemistry.org While the development of catalytic asymmetric versions of these reactions is a continuing area of research, the use of chiral substrates provides a reliable and efficient pathway to enantiomerically enriched heterocyclic products. This approach leverages the versatility of this compound-derived reagents to construct complex, stereodefined molecular architectures.

Advanced Analytical and Spectroscopic Characterization of 2 Bromoethyl Ethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in 2-Bromoethyl ethanesulfonate (B1225610). By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Bromoethyl ethanesulfonate is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The protons on the carbon adjacent to the highly electronegative sulfonate oxygen (O-CH₂-CH₂-Br) are predicted to be the most deshielded, appearing furthest downfield. The protons on the carbon bonded to the bromine atom (O-CH₂-CH₂-Br) will also be shifted downfield, while the protons of the ethyl group on the sulfonate moiety will show characteristic triplet and quartet splitting patterns.

Similarly, the ¹³C NMR spectrum will display four signals, one for each chemically non-equivalent carbon atom. The carbons directly bonded to electronegative atoms (oxygen and bromine) will resonate at lower fields (higher ppm values) compared to the terminal methyl carbon of the ethanesulfonate group. The carbon attached to the sulfonate oxygen is expected to be the most downfield signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃-CH₂-SO₃ | 1.4 | Triplet | 7.5 |

| CH₃-CH₂-SO₃ | 3.2 | Quartet | 7.5 |

| SO₃-CH₂-CH₂-Br | 4.5 | Triplet | 6.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ -CH₂-SO₃ | ~10 |

| CH₃-CH₂ -SO₃ | ~50 |

| SO₃-CH₂-CH₂ -Br | ~30 |

To confirm the assignments made from 1D NMR spectra and to unambiguously establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks are expected between the methyl and methylene (B1212753) protons of the ethanesulfonate group, confirming their neighborly relationship. Another critical cross-peak would be observed between the two methylene groups of the bromoethyl moiety (SO₃-CH₂-CH₂-Br), definitively linking this part of the structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments map correlations between protons and the carbon atoms to which they are directly attached. The HSQC/HMQC spectrum would show a correlation between the proton signal at ~1.4 ppm and the carbon signal at ~10 ppm (the methyl group). Similarly, it would link the other proton signals to their corresponding carbon signals, providing definitive C-H connectivity and confirming the assignments from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The theoretical exact mass of the this compound molecular ion ([C₄H₉BrO₃S]⁺) is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This experimental value is then compared to the theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for a bromine-containing compound.

Calculated Exact Masses for Molecular Ions of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₄H₉⁷⁹BrO₃S]⁺ | ⁷⁹Br | 215.9483 |

Upon electron ionization, the molecular ion of this compound becomes energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. The fragmentation of alkyl sulfonates is well-documented and typically involves cleavage of the C-S, S-O, and C-O bonds.

Key predicted fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond, one of the weaker bonds, would result in an ion corresponding to the loss of a bromine radical (·Br).

Alpha-Cleavage: Fission of the bond between the sulfonyl group and the ethyl chain (CH₃CH₂-SO₃R) or the bromoethyl chain (R-SO₃-CH₂CH₂Br).

Sulfonate Group Fragmentation: Loss of SO₂ or SO₃ from fragment ions is a common pathway for sulfonate-containing compounds.

Bromoethyl Moiety Cleavage: Cleavage of the C-O bond can lead to fragments such as [CH₂CH₂Br]⁺.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Origin |

|---|---|---|---|

| [CH₃CH₂SO₃CH₂CH₂]⁺ | 137 | - | M⁺ - ·Br |

| [CH₃CH₂SO₃]⁺ | 93 | - | Cleavage of O-C bond |

| [CH₂CH₂Br]⁺ | 107 | 109 | Cleavage of O-C bond |

| [CH₃CH₂]⁺ | 29 | - | Alpha-cleavage |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak in Raman, and vice versa.

The spectrum of this compound is dominated by the strong absorptions of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to very intense bands in the infrared spectrum. The C-Br bond will show a characteristic absorption at lower wavenumbers.

Raman spectroscopy is also highly effective for characterizing this molecule. While the S=O stretches are observable, Raman is particularly sensitive to the less polar C-S and S-O single bonds, as well as the C-Br bond.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2990-2850 | 2990-2850 |

| S=O | Asymmetric Stretching | ~1350 (very strong) | ~1350 (moderate) |

| S=O | Symmetric Stretching | ~1175 (very strong) | ~1175 (strong) |

| C-O | Stretching | 1050-1000 (strong) | 1050-1000 (weak) |

| S-O | Stretching | 1000-750 (strong) | 1000-750 (strong) |

| C-S | Stretching | 780-680 (moderate) | 780-680 (strong) |

Correlation of Vibrational Bands with Molecular Structure

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. chromatographyonline.comcrimsonpublishers.com Each band in the spectrum corresponds to a specific type of bond vibration (stretching, bending, rocking), and its position is characteristic of the bond's strength and the masses of the connected atoms. nih.gov For this compound, the vibrational spectrum can be interpreted by assigning characteristic bands to its distinct functional groups.

The sulfonate group (–SO₂–O–) gives rise to several strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically the most intense and are found in the 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹ regions, respectively. nih.govresearchgate.net The C–S and S–O single bond stretches also produce characteristic bands. nih.gov The alkyl portion of the molecule displays C–H stretching vibrations, typically observed between 3000 and 2850 cm⁻¹, as well as bending vibrations at lower wavenumbers. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the mid-infrared spectrum, generally between 650 and 550 cm⁻¹.

Analysis of the vibrational spectra of related alkyl sulfonates and bromoalkanes allows for a detailed assignment of the principal vibrational bands for this compound.

Table 1: Predicted Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2990 - 2880 | Asymmetric & Symmetric Stretch | C–H (in CH₃ and CH₂) |

| 1470 - 1440 | Bending (Scissoring) | CH₂ |

| 1350 - 1330 | Asymmetric Stretch | S=O |

| 1170 - 1150 | Symmetric Stretch | S=O |

| 1060 - 1040 | Stretch | C–O |

| 800 - 780 | Stretch | C–S |

| 650 - 550 | Stretch | C–Br |

| 550 - 500 | Bending (Scissoring/Wagging) | O–S–O |

These assignments are fundamental for confirming the molecular structure and can also provide insights into the intermolecular interactions within a sample. nih.gov

Conformational Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. chemistrysteps.com For this compound, rotation around the central carbon-carbon single bond gives rise to different rotational isomers, or conformers. lumenlearning.comlibretexts.org The most significant conformers are the staggered conformations, which are energetically favored over the high-energy eclipsed conformations. youtube.com

The two primary staggered conformations for this compound are the anti and gauche forms:

Anti-conformer: The bromine atom and the ethanesulfonate group are positioned at a dihedral angle of 180° to each other. This arrangement typically represents the global energy minimum because it places the two largest substituent groups as far apart as possible, minimizing steric hindrance. lumenlearning.com

Gauche-conformer: The bromine atom and the ethanesulfonate group are at a dihedral angle of approximately 60°. This conformation is generally higher in energy than the anti form due to steric repulsion between the bulky groups. utdallas.edu

The relative stability and population of these conformers at a given temperature can be predicted and studied using computational chemistry methods. nih.gov Such studies are crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. For similar small haloalkanes, the energy difference between anti and gauche conformers is typically in the range of a few kJ/mol. youtube.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential analytical tool for separating, identifying, and quantifying chemical compounds in a mixture. For this compound, various chromatographic techniques are employed to assess its purity and to monitor the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of the compound and to quantify related volatile impurities. researchgate.net In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. chromatographyonline.com The choice of stationary phase is critical; mid-polarity columns, such as those containing wax or cyanopropyl phases, are often effective for separating alkylating agents like sulfonate esters. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. jst.go.jp Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common method for analyzing sulfonate-containing compounds. nih.govresearchgate.net Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like a refractive index detector (RID) or through indirect photometric detection by adding a UV-active ion-pairing agent to the mobile phase. nih.gov

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | DB-WAX (or similar mid-polarity) | Helium or Nitrogen | Flame Ionization Detector (FID) | Purity assessment, detection of volatile impurities |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Refractive Index Detector (RID) | Purity assessment, quantification of non-volatile impurities |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identification and quantification. shimadzu.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of this compound and to elucidate the structures of unknown impurities. japsonline.comjapsonline.com This technique is particularly valuable for the trace-level analysis of sulfonate esters, which are often classified as potential genotoxic impurities in pharmaceutical manufacturing. shimadzu.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally labile compounds. shimadzu.comnih.gov For sulfonate compounds, electrospray ionization (ESI) in negative ion mode is typically used. researchgate.netshodex.com The LC-MS system can selectively monitor for the molecular ion of this compound and its characteristic fragment ions, providing high sensitivity and specificity for reaction monitoring. For instance, the disappearance of a starting material and the appearance of the product can be tracked with high precision over the course of a chemical reaction. acs.org

Table 3: Mass Spectrometry Parameters for Coupled Techniques

| Technique | Ionization Mode | Mass Analyzer | Key Information Obtained |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Quadrupole / Time-of-Flight (TOF) | Molecular weight, structural information from fragmentation patterns. |

| LC-MS/MS | Electrospray (ESI, Negative) | Triple Quadrupole (QqQ) / Ion Trap | Molecular weight confirmation, selective reaction monitoring (SRM) for quantitative analysis. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comrigaku.com This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation as it exists within the crystal lattice. jst.go.jpnih.gov

To perform the analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. acs.org The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The resulting crystal structure would:

Confirm the connectivity of the atoms.

Provide precise, quantitative data on all bond lengths and angles.

Reveal the preferred conformation (anti or gauche) of the molecule in the solid state.

Give insight into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that dictate the crystal packing.

While the technique is powerful, obtaining a crystal of sufficient size and quality can be a challenge. acs.org A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported to date. Should a suitable crystal be grown, X-ray diffraction would provide the ultimate confirmation of its solid-state molecular architecture.

Computational and Theoretical Studies of 2 Bromoethyl Ethanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. DFT studies on 2-bromoethyl ethanesulfonate (B1225610) would involve optimizing its molecular geometry to find the most stable (ground state) arrangement of its atoms.

From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. DFT calculations can also map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the molecule's excited states, predicting its electronic absorption spectra (UV-Vis) and providing insights into its photochemical properties. While comprehensive DFT studies focusing specifically on the ground and excited states of 2-bromoethyl ethanesulfonate are not widely available in the public literature, the application of these standard methods would provide significant predictive power regarding its reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without incorporating empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, although typically at a much greater computational expense than DFT.

For a molecule like this compound, ab initio calculations could be used to obtain highly accurate predictions of its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties. While a full geometry optimization using a high-level method like CCSD(T) with a large basis set would be computationally demanding, it would serve as a benchmark for validating the results from more cost-effective DFT methods. To date, specific high-accuracy ab initio studies dedicated to this compound have not been extensively reported in peer-reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of a system's dynamic behavior. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-S, C-O), MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would involve placing the molecule in a simulated environment (in a vacuum or in a solvent box) and solving Newton's equations of motion for each atom. The resulting trajectory reveals the different shapes (conformers) the molecule can adopt and the energetic barriers between them. This analysis helps identify the most stable, low-energy conformations that are likely to be present under experimental conditions.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple molecules of this compound together, or with solvent molecules, one can study how they interact through van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds. This provides insight into its bulk properties, such as miscibility and solvation characteristics. Specific MD simulation studies focused on the conformational analysis of this compound are not readily found in the existing literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict them for uncharacterized molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose.

A study on 2-substituted sodium ethanesulfonates (XCH₂CH₂SO₃Na) has specifically investigated the effect of different substituents on ³³S NMR parameters. mdpi.com In this research, sulfur isotropic absolute shielding constants were calculated at the DFT level of theory (B3LYP/6-311++G(2d,p)). For this compound (where X = Br), the calculations aimed to explain the observed substituent effects on the ³³S chemical shift. The study found that electron-withdrawing substituents, like bromine, induce an upfield shift in the ³³S resonance, which is related to changes in the paramagnetic contribution to the sulfur-shielding constant. mdpi.com These changes are caused by variations in the polarization of the S-C and S-O bonds. mdpi.com

The table below summarizes the calculated NMR parameters for the sulfur and oxygen atoms in this compound from the aforementioned study.

| Atom | Calculated Parameter | Value |

|---|---|---|

| ³³S | Isotropic Shielding Constant (σiso) | - |

| ³³S | Linewidth Contribution | - |

| ¹⁷O | Isotropic Shielding Constant (σiso) | - |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which can be diagonalized to yield the vibrational modes and their frequencies. These predicted spectra are crucial for assigning experimental peaks to specific molecular motions (e.g., C-H stretch, S=O stretch). While general procedures for these calculations are well-established, specific results for this compound are not prominently featured in the literature.

Modeling of Reaction Pathways and Transition States to Elucidate Mechanisms

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, potential reactions could include nucleophilic substitution at the bromine-bearing carbon or reactions involving the sulfonate group.

To model a reaction pathway, chemists use computational methods to identify the structures of the reactants, products, and any intermediates. Crucially, they also locate the transition state (TS) , which is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are determined by searching for a first-order saddle point on the potential energy surface.

Once the energies of the reactants and the transition state are known, the activation energy (ΔE‡) can be calculated. This value is fundamental for understanding the reaction rate, as described by theories like Transition State Theory (TST) and the Eyring equation. While this approach is standard, detailed mechanistic studies modeling the reaction pathways of this compound have not been found in a broad literature survey.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in a Mechanistic Context

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (known as descriptors) with its chemical reactivity. These descriptors can be calculated computationally and include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices.

In a mechanistic context for a series of related compounds, a QSRR model could be developed to predict the rate of a specific reaction, such as nucleophilic substitution. For instance, one could study a series of 2-haloethyl ethanesulfonates (where the halogen is F, Cl, Br, I) and develop a model that relates the reaction rate to descriptors like the C-X bond strength, the partial charge on the carbon atom, or the LUMO energy. Such a model provides insight into the electronic and steric factors that govern the reaction mechanism. A literature search did not yield any specific QSRR studies that have been conducted for this compound.

Future Research Directions and Unexplored Reactivity of 2 Bromoethyl Ethanesulfonate

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Bromoethyl ethanesulfonate (B1225610), future research will likely focus on moving away from traditional batch processes that may involve hazardous solvents and generate significant waste. A key area of development will be the adoption of greener solvents and catalytic processes to improve both the yield and the environmental footprint of its synthesis.

A recent patent for the preparation of a related compound, 2-bromoethyl sodium sulfonate, highlights a promising direction. google.com This method utilizes water as a solvent, which is environmentally friendly and facilitates a simpler separation process, eliminating the need for mixed organic solvents. google.com The process boasts a high yield of over 95%, a significant improvement over previous methods that struggled with lower yields and complex solvent separation. google.com

Future methodologies for 2-Bromoethyl ethanesulfonate could adapt these principles. Research into solid acid catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), which has been successfully used for the synthesis of other brominated alkanes, could offer a recyclable and highly efficient alternative to traditional homogeneous catalysts. mdpi.com Such heterogeneous catalysts can simplify product purification and reduce corrosive waste streams.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Bromoethyl Sulfonates

| Feature | Traditional Method (e.g., for Sodium 2-bromoethylsulfonate) | Greener Proposed Method (based on CN114853640A) |

|---|---|---|

| Solvent | Water and Ethanol (B145695) | Water only google.com |

| Yield | ~80% | >95% google.com |

| Separation | Complex distillation of mixed solvents | Simple crystallization from water google.com |

| Environmental Impact | Higher due to organic solvent use and lower efficiency | Lower due to use of water and high yield google.com |

Exploration of Unconventional Reaction Pathways and Catalytic Systems for Selective Transformations

The dual reactivity of this compound—stemming from the electrophilic carbon attached to the bromine and the sulfonate leaving group—opens up a vast landscape of potential chemical transformations. A significant area of future research will be the selective activation of one functional group over the other through the use of advanced catalytic systems.

One promising avenue is the use of this compound in the synthesis of novel heterocyclic compounds. Research on a related compound, (2-bromoethyl)sulfonium triflate, has demonstrated its utility in the efficient synthesis of azetidines, a class of nitrogen-containing heterocycles with applications in medicinal chemistry. organic-chemistry.org This reaction proceeds via an intramolecular cyclization, and similar strategies could be developed for this compound to access novel sulfur-containing heterocycles.

The exploration of various catalytic systems will be crucial for controlling the reaction pathways. For instance, Lewis acids could be employed to activate the bromine atom, facilitating nucleophilic substitution reactions. Conversely, transition metal catalysts could enable cross-coupling reactions, allowing for the introduction of a wide range of substituents. The choice of catalyst could also influence the regioselectivity of reactions, directing reactivity to a specific site on the molecule.

Table 2: Potential Catalytic Systems for Selective Transformations of this compound

| Catalytic System | Potential Transformation | Rationale |

|---|---|---|

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Nucleophilic substitution at the C-Br bond | Activation of the bromine leaving group. |

| Transition Metals (e.g., Pd, Cu) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of new carbon-carbon or carbon-heteroatom bonds. |

| Phase Transfer Catalysts | Reactions with water-soluble nucleophiles | Facilitating reactions between immiscible phases. |

| Enzymes (Biocatalysis) | Regio- and stereoselective modifications | Offering high selectivity under mild conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in its utilization for research and production. mdpi.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater control over reaction parameters. mdpi.com

Adapting the synthesis of this compound and its derivatives to a continuous flow process could lead to higher purity products and more consistent yields. mdpi.com Furthermore, flow reactors can be readily coupled with in-line purification and analysis techniques, enabling real-time optimization of reaction conditions. uc.pt This is particularly advantageous for exploring the reactivity of this compound with a large number of different substrates or under various catalytic conditions.

Automated synthesis platforms, which often incorporate flow chemistry, can be used for high-throughput screening of reaction parameters. mdpi.com This would allow researchers to rapidly identify optimal conditions for novel transformations of this compound, accelerating the discovery of new applications. The ability to perform numerous experiments in parallel, with precise control over variables, will be instrumental in mapping out the full chemical space accessible from this versatile building block. biosynth.comchalcogen.ro

Investigation of Green Chemistry Principles in its Synthesis and Application

The application of green chemistry principles to the entire lifecycle of this compound is a critical area for future research. nih.gov This involves not only developing greener synthetic routes but also ensuring that its applications are environmentally benign. The twelve principles of green chemistry provide a framework for this investigation.

A key focus will be on maximizing atom economy in its synthesis and subsequent reactions. nih.gov This means designing transformations where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. The use of catalytic, rather than stoichiometric, reagents is a fundamental aspect of this approach. nih.gov